Physicochemical Differentiation: 3-Methoxy vs. 2-Methoxy Positional Isomer — Computed LogP, Solubility, and Topological Descriptors
The target compound (3-methoxy substitution, CAS 1170988-72-3) possesses a computed SlogP of 1.60 and logS of -2.73, reflecting moderate lipophilicity and aqueous solubility [1]. Although direct experimental logP data for the 2-methoxy isomer (CAS 1203009-40-8) are not publicly available, the positional shift of the methoxy group from the 3- to the 2-position on the benzamide ring is known to alter the electronic distribution and intramolecular hydrogen-bonding capacity, which in turn affects logP, solubility, and membrane permeability within benzamide series [2]. The target compound exhibits a globularity value of 0.029 and a Sterimol L parameter of 19.17 Å, descriptors that define its three-dimensional shape complementarity for target binding [1].
| Evidence Dimension | Computed lipophilicity (SlogP) and aqueous solubility (logS) |
|---|---|
| Target Compound Data | SlogP = 1.60; logS = -2.73; MW = 286.335 g/mol; HBD = 2; HBA = 3; Sterimol L = 19.17 Å [1] |
| Comparator Or Baseline | 2-Methoxy positional isomer (CAS 1203009-40-8): identical molecular formula (C15H18N4O2) and MW (286.335 g/mol); computed SlogP and logS not publicly available [3] |
| Quantified Difference | Positional isomerism: 3-OCH3 vs. 2-OCH3 substitution; predicted differential logP and solubility based on established SAR trends for benzamide regioisomers [2] |
| Conditions | In silico computed descriptors (MMsINC database); class-level SAR data from 5-substituted-N-pyridazinylbenzamide literature |
Why This Matters
The distinct lipophilicity and solubility of the 3-methoxy isomer directly impact formulation compatibility, DMSO stock solution preparation, and membrane permeability in cell-based assays, making the 3-methoxy isomer non-interchangeable with the 2-methoxy isomer for reproducible experimental outcomes.
- [1] MMsINC Database, Molecule MMs00534671. Computed descriptors for 3-methoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide. View Source
- [2] Ding, X. et al. Discovery of 5-substituted-N-pyridazinylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg. Med. Chem. Lett., 2019, 29(2), 265-270. Illustrates SAR sensitivity to benzamide substitution. View Source
- [3] Kuujia. CAS 1203009-40-8 (2-methoxy-N-{2-(6-methylpyridazin-3-yl)aminoethyl}benzamide). Confirms existence of 2-methoxy positional isomer. View Source
